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Compound of Interest

Compound Name: 6-Bromonicotinaldehyde

Cat. No.: B016785 Get Quote

CAS Number: 149806-06-4

An In-depth Technical Guide on a Versatile Synthetic Intermediate

Introduction
6-Bromonicotinaldehyde, with the CAS number 149806-06-4, is a substituted pyridine

derivative that has emerged as a critical building block in organic synthesis.[1] Its unique

molecular architecture, featuring a pyridine ring with a bromine atom at the 6-position and an

aldehyde group at the 3-position, offers dual reactivity that makes it an invaluable intermediate

for the synthesis of a wide array of complex molecules.[2] This guide provides a

comprehensive overview of 6-Bromonicotinaldehyde, including its chemical and physical

properties, detailed experimental protocols for its synthesis and key reactions, and its

applications in drug discovery and materials science.

The strategic placement of the bromo and formyl functionalities allows for selective

transformations. The aldehyde group readily participates in classical reactions such as

nucleophilic additions and Wittig reactions, while the bromine atom serves as a handle for

various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira,

and Buchwald-Hartwig aminations.[2] This versatility has positioned 6-Bromonicotinaldehyde
as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and novel

materials.[3][4]
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Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromonicotinaldehyde is presented in

the table below. It is important to note that there are some discrepancies in the reported melting

point values in the literature.

Property Value Reference(s)

Molecular Formula C₆H₄BrNO [5]

Molecular Weight 186.01 g/mol [5]

Appearance
White to pale yellow crystalline

solid
[3]

Melting Point
58-110 °C (range from various

sources)
[1][3]

Boiling Point 284.1 °C at 760 mmHg [1]

Synonyms

6-Bromo-3-

pyridinecarboxaldehyde, 2-

Bromo-5-formylpyridine

[5]

Solubility

Soluble in dichloromethane,

ether, ethyl acetate, and

methanol.

Synthesis of 6-Bromonicotinaldehyde
A common and effective method for the synthesis of 6-Bromonicotinaldehyde involves a

Grignard reaction with 2,5-dibromopyridine followed by formylation using N,N-

dimethylformamide (DMF).

Experimental Protocol: Synthesis via Grignard Reaction
Materials:

2,5-Dibromopyridine
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Isopropylmagnesium chloride

Tetrahydrofuran (THF), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Inert gas (Nitrogen or Argon)

Standard glassware for anhydrous reactions

Procedure:

Set up a reaction flask under an inert atmosphere (N₂ or Ar) and charge it with anhydrous

tetrahydrofuran (THF).

Add 2,5-dibromopyridine (1.0 equivalent) to the THF.

Cool the mixture to 0-10 °C using an ice bath.

Slowly add isopropylmagnesium chloride (1.0-1.2 equivalents) dropwise to the solution,

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

Cool the reaction mixture back to 0 °C and slowly add anhydrous DMF (1.5-2.0 equivalents).

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 6-
Bromonicotinaldehyde.
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Synthesis of 6-Bromonicotinaldehyde via Grignard Reaction

Reagents

2,5-Dibromopyridine

Intermediate

1. i-PrMgCl, THF

Grignard Reagent
(i-PrMgCl) DMF

6-Bromonicotinaldehyde

2. DMF
3. Aqueous Workup
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Figure 1: Synthetic workflow for 6-Bromonicotinaldehyde.

Key Reactions and Experimental Protocols
The dual functionality of 6-Bromonicotinaldehyde makes it a versatile substrate for various

organic transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 6-
Bromonicotinaldehyde and a boronic acid or ester.[6]

Materials:

6-Bromonicotinaldehyde

Aryl or vinyl boronic acid (1.1 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

Solvent (e.g., 1,4-dioxane/water mixture)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction flask, add 6-Bromonicotinaldehyde (1.0 equivalent), the boronic acid, and the

base.

Evacuate and backfill the flask with an inert gas.

Add the palladium catalyst.

Add the degassed solvent system.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by

TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.
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Suzuki-Miyaura Coupling Catalytic Cycle
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Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling
The Sonogashira coupling is utilized to form a carbon-carbon bond between 6-
Bromonicotinaldehyde and a terminal alkyne.

Materials:

6-Bromonicotinaldehyde

Terminal alkyne (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents)
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Copper(I) iodide (CuI, 0.05 equivalents)

Base (e.g., triethylamine or diisopropylamine, 2.0 equivalents)

Solvent (e.g., THF or DMF)

Inert gas (Nitrogen or Argon)

Procedure:

In a Schlenk flask, combine 6-Bromonicotinaldehyde (1.0 equivalent), the palladium

catalyst, and CuI.

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent and the base.

Add the terminal alkyne dropwise.

Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC or LC-

MS.

Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

Wash the filtrate with saturated aqueous NH₄Cl and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Purify by column chromatography.
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Sonogashira Coupling Experimental Workflow
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Figure 3: Sonogashira coupling experimental workflow.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between

6-Bromonicotinaldehyde and a primary or secondary amine.[7]

Materials:

6-Bromonicotinaldehyde
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Amine (1.2 equivalents)

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02-0.05 equivalents)

Phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 equivalents)

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents)

Anhydrous solvent (e.g., toluene or dioxane)

Inert gas (Nitrogen or Argon)

Procedure:

To a Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

Evacuate and backfill the tube with an inert gas.

Add 6-Bromonicotinaldehyde, the amine, and the anhydrous solvent.

Seal the tube and heat the reaction mixture to 80-110 °C.

Monitor the reaction by TLC or LC-MS.

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

Concentrate the filtrate and purify the residue by column chromatography.
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Logical Relationship in Buchwald-Hartwig Amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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